molecular formula C19H21FN2O5S B345874 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine CAS No. 873579-98-7

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine

Cat. No. B345874
CAS RN: 873579-98-7
M. Wt: 408.4g/mol
InChI Key: WNCHQZRAZALXAC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine, also known as BF-5-MeO-DALT, is a research chemical that belongs to the class of phenethylamines. It is a potent psychoactive compound that has been gaining attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT involves its binding to the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal activity, ultimately leading to changes in behavior and perception.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also alters the activity of various neurotransmitters, such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, emotion, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of this pathway. However, its psychoactive properties and potential for abuse make it difficult to work with in certain settings, and caution must be taken to ensure proper safety protocols are in place.

Future Directions

There are several potential future directions for research on 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT, including the exploration of its therapeutic potential in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on the brain and behavior, as well as its potential for abuse and addiction.
In conclusion, 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT is a potent research chemical that has been shown to have unique properties and potential applications in the field of neuroscience. Its selective agonism of the 5-HT2A receptor makes it a valuable tool for studying this pathway, and its effects on neurotransmitter activity and behavior warrant further investigation. While caution must be taken in its use due to its psychoactive properties, 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT holds promise for future research and therapeutic applications.

Synthesis Methods

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT involves several steps, including the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-amine with 4-fluoro-3-methoxybenzaldehyde, followed by the addition of p-toluenesulfonyl chloride and piperazine. The final product is obtained through a purification process using chromatography.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT has been studied extensively in the field of neuroscience, particularly in the area of serotonin receptors. It has been found to be a selective agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazineT a valuable tool for studying the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-25-18-11-15(3-4-16(18)20)28(23,24)22-8-6-21(7-9-22)12-14-2-5-17-19(10-14)27-13-26-17/h2-5,10-11H,6-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCHQZRAZALXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine

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